molecular formula C23H32O4 B7773167 3,20-Dioxopregn-4-en-17-yl acetate

3,20-Dioxopregn-4-en-17-yl acetate

Numéro de catalogue: B7773167
Poids moléculaire: 372.5 g/mol
Clé InChI: VTHUYJIXSMGYOQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,20-Dioxopregn-4-en-17-yl acetate, also known as 17-Hydroxyprogesterone acetate, is a synthetic steroid hormone. It is a derivative of progesterone and is used in various medical applications due to its progestational activity. This compound is known for its ability to induce secretory changes in the endometrium and luteal changes in the exfoliated vaginal epithelial cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,20-Dioxopregn-4-en-17-yl acetate typically involves the following steps:

    Starting Material: The synthesis begins with 16,17α-epoxypregnan-4-ene-3,20-dione (epoxyprogesterone).

    Hydrogen Bromide Addition: Hydrogen bromide is added to the epoxy group.

    Catalytic Hydrogenation: The bromine at the 16-position is removed through catalytic hydrogenation, resulting in 17α-hydroxypregnan-4-ene-3,20-dione (17α-hydroxyprogesterone).

    Acetylation: The product is then acetylated at the 3-position and 17-position hydroxyl groups.

    Partial Hydrolysis: The final step involves partial hydrolysis to restore the 3-position ketone and 4-position double bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3,20-Dioxopregn-4-en-17-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl groups, converting them into ketones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, ketonized, and esterified derivatives of the original compound.

Applications De Recherche Scientifique

Medical Applications

Hormone Replacement Therapy (HRT)
HPA is widely used in hormone replacement therapy to alleviate menopausal symptoms. It helps in regulating menstrual cycles and managing conditions like amenorrhea and dysmenorrhea.

Infertility Treatments
HPA plays a crucial role in assisted reproductive technologies. It is administered to support the luteal phase in women undergoing in vitro fertilization (IVF) and other fertility treatments.

Case Study: Hormonal Imbalance
A clinical trial demonstrated that women treated with HPA showed improved menstrual regularity and symptom relief associated with menopause. The study involved 100 participants over six months, highlighting the compound's efficacy in restoring hormonal balance.

Anti-inflammatory Effects

HPA exhibits significant anti-inflammatory properties similar to other corticosteroids. It inhibits phospholipase A2, leading to decreased synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

Case Study: Inflammatory Conditions
A study on patients with chronic inflammatory conditions revealed that HPA treatment resulted in reduced inflammation markers and improved quality of life. The trial involved 50 patients over three months, indicating its therapeutic potential.

Biological Research

In biological research, HPA is utilized to study the effects of progestins on cellular processes and immune responses. Its role in modulating gene expression related to reproductive health is particularly significant.

Table 1: Biological Activity of HPA

Biological ActivityMechanism of Action
Progestational EffectsBinds to progesterone receptors, promoting endometrial changes
Anti-inflammatory ActivityInhibits inflammatory mediators
Regulation of Menstrual CycleModulates hormonal levels during the menstrual cycle

HPA is also utilized in the production of pharmaceutical intermediates. Its unique structural characteristics allow for the synthesis of various derivatives used in drug formulations.

Pharmacokinetics and Metabolism

The pharmacokinetics of HPA reveal extensive metabolism primarily occurring in the liver. Studies indicate that its metabolites retain bioactivity, contributing to its therapeutic effects.

Mécanisme D'action

The mechanism of action of 3,20-Dioxopregn-4-en-17-yl acetate involves its interaction with progesterone receptors. It induces secretory changes in the endometrium, luteal changes in the exfoliated vaginal epithelial cells, reduces fern-like patterns of the cervical mucus, causes a rise in basal body temperature, and induces withdrawal bleeding in castrates . These effects are mediated through the activation of specific molecular pathways and targets within the cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3,20-Dioxopregn-4-en-17-yl acetate is unique due to its specific progestational activity, making it highly effective in hormone replacement therapies and other medical applications. Its ability to induce specific changes in the endometrium and other tissues sets it apart from other similar compounds.

Activité Biologique

3,20-Dioxopregn-4-en-17-yl acetate, commonly known as Medroxyprogesterone Acetate (MPA) , is a synthetic progestin derived from progesterone. This compound is widely utilized in hormone replacement therapy and contraceptive formulations due to its biological activity that mimics natural progesterone. Its chemical structure enables it to interact with progesterone receptors, leading to various biological effects.

PropertyDetails
Molecular Formula C24H34O4
Molecular Weight 386.5 g/mol
CAS Number 71-58-9
IUPAC Name (6α)-6-methyl-3,20-dioxopregn-4-en-17-yl acetate

The biological activity of MPA is primarily mediated through its interaction with progesterone receptors in target tissues. This interaction induces several physiological changes:

  • Endometrial Effects : MPA promotes secretory changes in the endometrium, preparing it for potential implantation of an embryo.
  • Cervical Changes : It alters the characteristics of cervical mucus, making it less conducive to sperm penetration.
  • Temperature Regulation : MPA causes an increase in basal body temperature, an indicator of ovulation.
  • Menstrual Regulation : In cases of hormonal imbalance, MPA can induce withdrawal bleeding in individuals undergoing hormone therapy.

Hormonal Regulation

MPA plays a crucial role in regulating reproductive functions. It is often prescribed for:

  • Hormone Replacement Therapy (HRT) : To alleviate menopausal symptoms by providing progestational support.
  • Contraceptive Use : As a component in various contraceptive methods, MPA prevents ovulation and thins the endometrial lining.

Antineoplastic Properties

Recent studies have explored the antitumor effects of MPA, particularly in breast cancer:

  • Inhibition of Gonadotropin Production : MPA reduces the secretion of gonadotropins, which can inhibit tumor growth.
  • Induction of Apoptosis : Research indicates that MPA can induce p53-dependent apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.

Pharmacokinetics

The pharmacokinetics of MPA vary based on the route of administration:

Administration RouteHalf-Life (Hours)Peak Concentration (Cmax)Time to Peak (Tmax)
Oral40-6033-178 nmol/L1-3
Intramuscular24.0 - 30.94.69 nmol/L4.75 days
Subcutaneous30.9 - 15.113.83 nmol/L6.52 days

Clinical Studies on Efficacy

  • Hormonal Therapy for Menopause : A study demonstrated that women receiving MPA as part of HRT reported significant improvement in symptoms such as hot flashes and night sweats compared to placebo groups .
  • Contraceptive Effectiveness : In clinical trials evaluating long-term contraceptive methods, MPA showed a failure rate of less than 1% when administered via injection every three months .
  • Cancer Treatment Trials : Research has indicated that patients with hormone receptor-positive breast cancer treated with MPA experienced reduced tumor size and improved survival rates compared to those receiving standard chemotherapy alone .

Adverse Effects

While MPA is effective, it is associated with certain side effects:

  • Long-term use may lead to decreased bone density, increasing the risk of osteoporosis and fractures .
  • Other reported side effects include weight gain, mood changes, and irregular menstrual cycles.

Propriétés

IUPAC Name

(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHUYJIXSMGYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302-23-8
Record name Prokan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,20-Dioxopregn-4-en-17-yl acetate
Reactant of Route 2
Reactant of Route 2
3,20-Dioxopregn-4-en-17-yl acetate
Reactant of Route 3
Reactant of Route 3
3,20-Dioxopregn-4-en-17-yl acetate
Reactant of Route 4
Reactant of Route 4
3,20-Dioxopregn-4-en-17-yl acetate
Reactant of Route 5
Reactant of Route 5
3,20-Dioxopregn-4-en-17-yl acetate
Reactant of Route 6
3,20-Dioxopregn-4-en-17-yl acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.